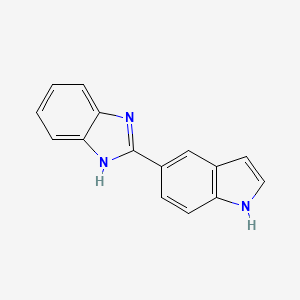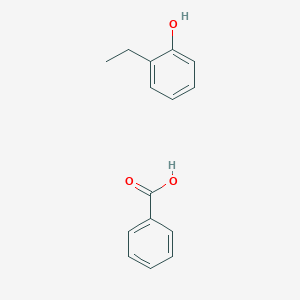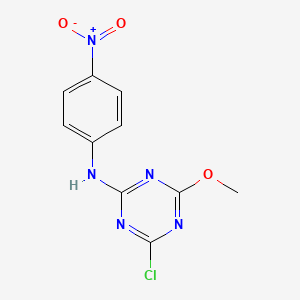![molecular formula C17H17NO2 B12554827 Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- CAS No. 189090-62-8](/img/structure/B12554827.png)
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- is a complex organic compound with the molecular formula C17H17NO2. This compound belongs to the class of naphthoxazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- typically involves the reaction of naphthols with amines. A practical method utilizes TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols.
Wissenschaftliche Forschungsanwendungen
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it useful in the study of cellular processes and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-naphthoxazole: Another naphthoxazole derivative with similar structural features.
Naphth[1,2-d]oxazol-2(1H)-one, 5-nitro-: A related compound with different substituents and biological activities.
Uniqueness
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
189090-62-8 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
5-methoxy-4-(3-methylbut-2-enyl)benzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C17H17NO2/c1-11(2)8-9-14-15-17(20-10-18-15)13-7-5-4-6-12(13)16(14)19-3/h4-8,10H,9H2,1-3H3 |
InChI-Schlüssel |
KALPDXYKIXPRBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C2=CC=CC=C2C3=C1N=CO3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)

![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)




![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)


